
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of similar hydroxylamine derivatives. For instance, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described, which shares the hydroxylamine functional group with the compound of interest . Additionally, the determination of O-methylhydroxylamine hydrochloride by HPLC is reported, which could suggest analytical techniques applicable to O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride .
Synthesis Analysis
The synthesis of related hydroxylamine compounds involves efficient methodologies that could potentially be adapted for the synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride. The paper on the synthesis of O-(2,4-dinitrophenyl)hydroxylamine presents a two-step synthesis process that could serve as a model for synthesizing structurally similar compounds . Although the exact synthesis route for O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is not provided, the principles of aminating efficiency and the use of various substituted pyridines in the study could inform the synthesis of a wide range of hydroxylamine derivatives .
Molecular Structure Analysis
While the molecular structure of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is not directly analyzed in the provided papers, the study of substituted N-benzoyliminopyridinium ylides could offer insights into the behavior of nitrogen-containing heterocycles, which are part of the compound's structure . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving hydroxylamine derivatives are diverse. The paper discussing the synthesis of O-(2,4-dinitrophenyl)hydroxylamine highlights its use in N-amination/benzoylation procedures, which could be relevant to the reactivity of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride . The scope of amination power studied in this paper may provide a foundation for understanding the types of chemical reactions that O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride could undergo.
Physical and Chemical Properties Analysis
The determination of O-methylhydroxylamine hydrochloride by HPLC indicates that hydroxylamine derivatives can be analyzed using chromatographic techniques, which could be applied to study the physical and chemical properties of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride . The method described uses a C18 column and a specific mobile phase, with a calibration curve linear in the range of 10-400 µg/ml, suggesting that similar conditions could be used for the compound . The high average recovery and low RSDs reported indicate the precision and accuracy of the method, which are important factors in the analysis of chemical properties.
Applications De Recherche Scientifique
Behavioral Pharmacology and Antidepressant Potential
Research on compounds structurally related to "O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride" indicates potential applications in the treatment of anxiety and affective disorders. Studies on selective 5-hydroxytryptamine (HT)1B antagonists, such as AR-A000002, demonstrate anxiolytic and antidepressant efficacy in various animal models, suggesting utility for similar compounds in treating these conditions (Hudzik et al., 2003).
Biologic Activity and Antioxidant Evaluation
Hydroxylamine, a related chemical group, exhibits significant biological activity, including carcinostatic activity against certain tumors and the ability to inactivate or inhibit cellular enzymes and some viruses in vitro. This suggests potential research applications of similar compounds in cancer treatment and virology (Gross, 1985). Additionally, the synthesis and evaluation of isoxazolone derivatives, including reactions with hydroxylamine hydrochloride, highlight their significant biological and medicinal properties, potentially offering new avenues for drug development and therapy (Laroum et al., 2019).
Environmental Impact and Nitrogen Cycle
The role of hydroxylamine in the nitrogen cycle and its environmental impacts are also areas of active research. Studies focus on how hydroxylamine, an intermediate in aerobic ammonium oxidation, influences nitrogen losses in ecosystems and engineered systems. This highlights the environmental relevance of studying compounds with similar chemical behaviors, contributing to a better understanding of their environmental fate and behavior (Soler-Jofra et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
O-(1-methylpiperidin-4-yl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-4-2-6(9-7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQXLHIPIWUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)
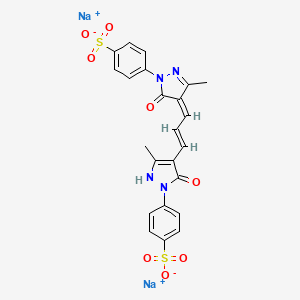

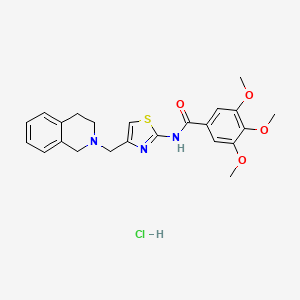
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)
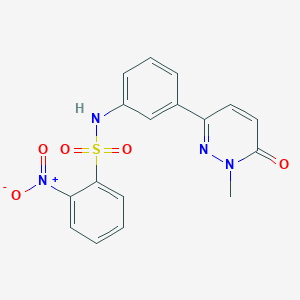
![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)
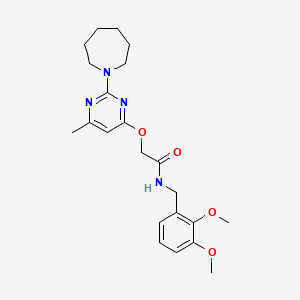
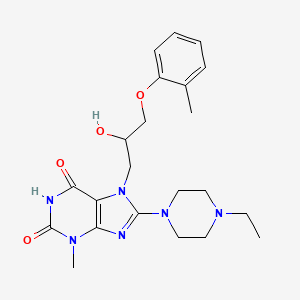

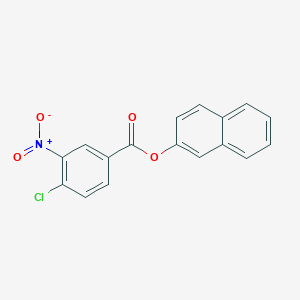
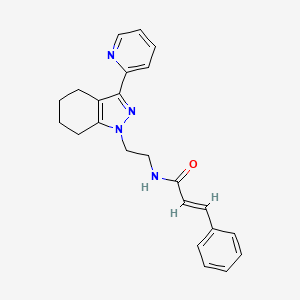
![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)
